molecular formula C17H14F2N2O2S B2368301 N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 868375-91-1

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Cat. No.: B2368301
CAS No.: 868375-91-1
M. Wt: 348.37
InChI Key: AHJNZDLVKOVCRX-JZJYNLBNSA-N
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Description

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a chemical compound with a complex structure that includes a benzothiazole ring substituted with ethyl and difluoro groups, and an acetamide moiety attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Ethyl and Difluoro Groups: The ethyl and difluoro substituents are introduced via electrophilic substitution reactions using ethyl halides and fluorinating agents, respectively.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, where the benzothiazole derivative reacts with an acyl chloride or anhydride in the presence of a base.

    Phenoxy Group Addition: The final step involves the nucleophilic substitution of the acetamide derivative with phenol or a phenoxy compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)butanamide
  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

Uniqueness

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the phenoxy group, in particular, may enhance its interaction with specific molecular targets, leading to unique applications and effects.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-2-21-16-13(19)8-11(18)9-14(16)24-17(21)20-15(22)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNZDLVKOVCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)COC3=CC=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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